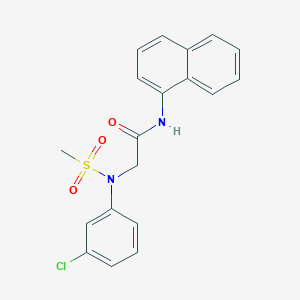
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its anti-tumor effects by inhibiting the activity of MAP4K4, which is a key regulator of several cellular pathways involved in cancer cell growth and survival. By blocking the activity of this kinase, this compound disrupts the signaling pathways that are critical for cancer cell survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. This compound has also been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to penetrate the blood-brain barrier, suggesting that it may have potential as a treatment for brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer cell lines and animal models. In addition, this compound has a favorable pharmacokinetic profile and has been well-tolerated in preclinical studies. However, one limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for the development of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as a cancer therapy. One possible direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is to explore the use of this compound in the treatment of specific types of cancer, such as brain tumors or pancreatic cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that may be used to predict response to this compound in cancer patients.
Synthesemethoden
The synthesis of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl 2-chloroacetate to form an intermediate product. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, and has been well-characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein kinase known as MAP4K4. This kinase is involved in various cellular processes that are critical for cancer cell survival and proliferation, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,4-difluorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c1-2-18-6-8(13)11(17-18)12(19)16-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAKNVFQBXYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)


![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)